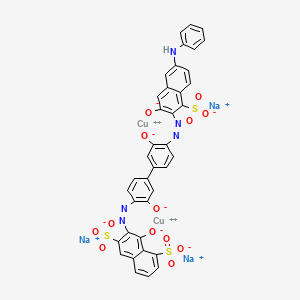

C.I. Direct Blue 98

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6656-03-7 |

|---|---|

Molecular Formula |

C38H20Cu2N5O13S3.3Na C38H20Cu2N5Na3O13S3 |

Molecular Weight |

1046.9 g/mol |

IUPAC Name |

dicopper;trisodium;7-[[4-[4-[(6-anilino-3-oxido-1-sulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-8-oxidonaphthalene-1,6-disulfonate |

InChI |

InChI=1S/C38H27N5O13S3.2Cu.3Na/c44-29-16-20(9-13-27(29)40-42-35-31(46)18-23-15-25(39-24-6-2-1-3-7-24)11-12-26(23)38(35)59(54,55)56)21-10-14-28(30(45)17-21)41-43-36-33(58(51,52)53)19-22-5-4-8-32(57(48,49)50)34(22)37(36)47;;;;;/h1-19,39,44-47H,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;;/q;2*+2;3*+1/p-7 |

InChI Key |

IRWUMMUGRKYWDG-UHFFFAOYSA-G |

SMILES |

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=CC=C(C7=C6[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=CC=C(C7=C6[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |

Other CAS No. |

6656-03-7 |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Significance of Direct Blue Dyes in Environmental Chemistry and Technology Research

Direct Blue dyes, a subclass of anionic dyes, are of significant interest in environmental chemistry primarily due to their widespread industrial use and subsequent release into aquatic ecosystems. biomedres.us Their utility is rooted in their high affinity for cellulosic fibers and their water-soluble nature, which simplifies the dyeing process. worlddyevariety.comontosight.ai However, these very properties contribute to their environmental persistence and mobility. An estimated 10-15% of dyes used in industrial processes are lost to wastewater during application. casaverdeambiental.com.br

Many direct dyes, including C.I. Direct Blue 98, are structurally complex molecules. This compound (CAS 6656-03-7) is a disazo dye based on 3,3'-dimethoxybenzidine. worlddyevariety.com Dyes derived from benzidine (B372746) and its analogues are of particular environmental concern due to their recalcitrance and the potential for their breakdown products, such as aromatic amines, to be toxic. researcherslinks.com Some direct blue dyes are also metallized complexes, often containing copper, which can further increase their stability and introduce heavy metals into the environment. researcherslinks.comjestr.orgchemspider.com The prevalence of these dyes in industrial effluents, coupled with their potential environmental impact, necessitates significant research into their fate, transport, and the development of effective treatment technologies. biomedres.us

Challenges in Remediation of Direct Blue Dyes from Aqueous Matrices

The removal of direct blue dyes from wastewater is a formidable challenge for environmental scientists and engineers. Their inherent stability and high solubility in water render many conventional treatment methods ineffective. The complex aromatic structure of azo dyes like C.I. Direct Blue 98 makes them resistant to degradation by light, heat, and common microorganisms found in biological wastewater treatment plants. biomedres.usresearcherslinks.commdpi.com

Physical separation methods such as coagulation, flocculation, and sedimentation are often hampered by the high solubility of these dyes. ontosight.ai While adsorption can be effective, it often transfers the pollutant from a liquid phase to a solid phase (the adsorbent), creating a secondary waste disposal problem. researcherslinks.com Furthermore, incomplete chemical or biological degradation can cleave the azo linkages (-N=N-) to form potentially more harmful and colorless aromatic amines, which may escape detection by simple colorimetric monitoring. researcherslinks.commdpi.com Metallized dyes present an additional layer of complexity, as their structure is often more robust and resistant to oxidative and biological degradation compared to their metal-free counterparts. jestr.orgresearchgate.net

| Challenge | Description | Relevant Dye Characteristics | Citations |

| Recalcitrance | Resistance to degradation under typical environmental conditions (light, heat) and in conventional biological treatment systems. | Complex polyaromatic structure, stable azo bonds. | biomedres.usresearcherslinks.commdpi.com |

| High Solubility | Dyes are fully dissolved in water, preventing removal by simple physical processes like sedimentation or filtration. | Presence of multiple sulfonic acid groups (-SO₃H). | worlddyevariety.comontosight.ai |

| Secondary Pollution | Treatment methods can generate concentrated sludge or toxic byproducts (e.g., aromatic amines) that require further management. | Cleavage of azo linkages in the parent dye molecule. | researcherslinks.commdpi.com |

| Stability of Metal Complexes | The presence of a central metal atom (e.g., copper) can significantly increase the dye's stability and resistance to oxidation. | Chelation of a metal ion within the dye structure. | jestr.orgresearchgate.netencyclopedia.pub |

Scope and Research Imperatives for C.i. Direct Blue 98 Transformation and Mitigation

Photocatalytic Degradation of C.I. Direct Blue Dyes

Doping and Modification Strategies for Enhanced Photocatalytic Activity (e.g., Mo-doped ZnO, Fe-doped Layered Double Hydroxides)

Photo-Fenton and Photo-Fenton-like Processes in Direct Blue Dye Degradation

The Photo-Fenton process, an advanced oxidation process (AOP), leverages the generation of highly reactive hydroxyl radicals (•OH) to break down recalcitrant organic pollutants like this compound. mdpi.com This process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) under UV or visible light irradiation, which accelerates the regeneration of Fe²⁺ from Fe³⁺ and enhances the production of •OH radicals. scielo.br

Photo-Fenton-like processes utilize different catalysts or mechanisms to generate these powerful hydroxyl radicals, often under visible light, making them a promising and sustainable alternative. mdpi.com These methods aim to overcome the limitations of the classic Fenton process, such as the narrow effective pH range and the formation of iron sludge. mdpi.com

Research has demonstrated the high efficiency of these processes. For instance, a study on the degradation of C.I. Direct Blue 15 using an iron-carbon micro-electrolysis system coupled with H₂O₂ achieved 98% decolorization and a 40% total organic carbon (TOC) removal within 60 minutes. mdpi.com The degradation followed first-order reaction kinetics. mdpi.com Similarly, the degradation of methylene (B1212753) blue using a WO₃-loaded porous carbon nitride nanosheet catalyst in a photo-Fenton-like process resulted in 98% degradation within 30 minutes. mdpi.com The synergistic effect of the catalyst, H₂O₂, and visible light was crucial for this high removal efficiency. mdpi.com

The effectiveness of photo-Fenton processes is influenced by several factors, including the concentrations of the dye, H₂O₂, and the catalyst, as well as the pH of the solution. scielo.brresearchgate.net Optimizing these parameters is key to achieving high degradation rates. For example, in the degradation of Reactive Black 5, the photo-Fenton process was significantly faster than Fenton or UV/H₂O₂ processes, achieving complete color removal in just 10 minutes under optimal conditions. scielo.br

Table 1: Research Findings on Photo-Fenton and Photo-Fenton-like Degradation of Direct Blue Dyes

| Study | Dye | Process | Key Findings | Reference |

|---|---|---|---|---|

| Yang et al. | C.I. Direct Blue 15 | Iron-Carbon Micro-Electrolysis with H₂O₂ | Achieved 98% decolorization and 40% TOC removal in 60 minutes. | mdpi.com |

| Bai et al. | Methylene Blue | Photo-Fenton-like with WO₃/g-C₃N₄ | Enhanced catalytic performance and broadened pH range. | mdpi.com |

| Miao et al. | Orange II | Heterogeneous Photo-Fenton with α-FeOOH | Achieved 99.7% color removal in 30 minutes. | scielo.br |

Electrochemical Degradation of C.I. Direct Blue Dyes

Electrochemical degradation has emerged as a highly effective method for treating wastewater containing direct blue dyes. This technique utilizes electrochemical cells to either directly or indirectly oxidize the dye molecules, breaking them down into simpler, less harmful substances.

Direct and Indirect Electrochemical Oxidation Mechanisms

The degradation of dyes through electrochemical methods can occur via two primary pathways: direct and indirect oxidation. acs.org

Direct Electrochemical Oxidation involves the direct transfer of electrons from the dye molecule to the anode surface, leading to its oxidation. rsc.org This process is highly dependent on the anode material and the applied potential. The dye molecule (R) is adsorbed onto the anode surface (M) and is oxidized. mdpi.com

Indirect Electrochemical Oxidation relies on the generation of powerful oxidizing agents in the solution, which then chemically degrade the dye molecules. acs.org When electrolytes like sodium chloride (NaCl) are present, chloride ions can be oxidized at the anode to form chlorine gas (Cl₂) and subsequently hypochlorite (B82951) ions (OCl⁻), which are strong oxidizing agents. researchgate.netresearchgate.net Additionally, the electrolysis of water can produce highly reactive hydroxyl radicals (•OH) on the anode surface, which also contribute significantly to the degradation of organic pollutants. acs.orgwalshmedicalmedia.com

The choice between direct and indirect oxidation often depends on the composition of the wastewater and the electrode materials used. In many practical applications, both mechanisms may occur simultaneously.

Electrode Material Development and Performance in Direct Blue Dye Removal

The selection of electrode material is a critical factor influencing the efficiency and cost-effectiveness of the electrochemical degradation process. Different materials exhibit varying levels of electrocatalytic activity, stability, and potential for generating oxidants.

Commonly used anode materials include graphite (B72142), stainless steel, aluminum (Al), iron (Fe), and mixed metal oxides like Ti/RuO₂ and G/β-PbO₂. researchgate.netwalshmedicalmedia.comrsc.orgarabjchem.org

Graphite and Stainless Steel: In one study, graphite and stainless steel plates were used as the anode and cathode, respectively, to decolorize direct blue dye. This setup achieved a 98% removal efficiency under optimal conditions. researchgate.net

Aluminum and Iron: Studies comparing aluminum and iron electrodes for the removal of methylene blue found that iron electrodes were superior in terms of removal efficiency and energy consumption. researchgate.net Iron electrodes achieved 100% dye removal, while aluminum electrodes achieved 95.78% under similar conditions. researchgate.net

Mixed Metal Oxides: Anodes like Ti/RuO₂ and graphite-doped PbO₂ (G/β-PbO₂) have shown high electrocatalytic activity. walshmedicalmedia.comarabjchem.org For instance, a G/β-PbO₂ anode demonstrated significantly higher removal efficiency for methylene blue (96.2%) compared to a graphite anode (68.3%) under the same optimal conditions. arabjchem.org

Carbon Cloth: Carbon cloth has also been investigated as an effective electrode material due to its high efficiency, chemical stability, and good electrical conductivity. analis.com.my

The development of novel electrode materials with high surface area, excellent conductivity, and long-term stability remains a key area of research to enhance the performance of electrochemical dye removal.

Optimization of Electrochemical Treatment Parameters for Direct Blue Dyes

To maximize the efficiency of electrochemical degradation and minimize operational costs, it is crucial to optimize several key parameters. These include:

pH: The pH of the wastewater significantly affects the dye removal efficiency. For instance, the electrochemical oxidation of a direct blue dye showed a removal percentage of 98% at a pH of 2, which decreased to 48% at a pH of 12. researchgate.net This is often due to the pH-dependent nature of the generated oxidizing species.

Initial Dye Concentration: The initial concentration of the dye can impact the removal efficiency and the time required for treatment. Higher initial concentrations may require longer treatment times or higher current densities to achieve the desired level of degradation. researchgate.net

Electrolyte Concentration: The concentration of the supporting electrolyte, such as NaCl, influences the conductivity of the solution and the generation of indirect oxidants. An optimal concentration exists, beyond which the efficiency may not significantly increase or could even decrease. A study found the maximum color removal for a direct blue dye was achieved at a NaCl concentration of 500 mg/L. researchgate.net

Current Density/Voltage: The applied voltage or current density is a major driver of the electrochemical reactions. Increasing the voltage generally enhances the removal rate, but also increases energy consumption. A voltage of 5V was found to be optimal in one study for the degradation of a direct blue dye. researchgate.net

Treatment Time: The duration of the electrochemical treatment directly correlates with the extent of dye degradation. A 98% color removal was achieved after 50 minutes of treatment in a study on direct blue dye. researchgate.net

Table 2: Optimization of Electrochemical Treatment for Direct Blue Dye

| Parameter | Optimal Condition | Effect | Reference |

|---|---|---|---|

| pH | 2 | Higher removal at acidic pH (98%) vs. alkaline pH (48%). | researchgate.net |

| Initial Dye Concentration | 100 mg/L | Affects removal efficiency and treatment time. | researchgate.net |

| Electrolyte (NaCl) Concentration | 500 mg/L | Enhances conductivity and generation of oxidants. | researchgate.net |

| Voltage | 5 V | Drives the electrochemical reactions. | researchgate.net |

| Treatment Time | 50 minutes | Directly correlates with degradation extent. | researchgate.net |

Biological Treatment Technologies for C.I. Direct Blue Dyes

Biological treatment methods offer an environmentally friendly and cost-effective alternative for the remediation of dye-containing wastewater. These technologies utilize the metabolic capabilities of microorganisms to break down complex dye molecules.

Biodegradation by Microbial Consortia and Pure Cultures

The biodegradation of azo dyes like this compound can be carried out by both pure microbial cultures and mixed microbial consortia.

Pure Cultures: Several individual bacterial and fungal strains have been identified for their ability to decolorize and degrade direct blue dyes. For example, Aspergillus terreus demonstrated a remarkable 98% degradation efficiency for a direct blue dye after 168 hours of incubation. tandfonline.com Similarly, an alkaliphilic endophyte, Bacillus fermus, degraded about 93% of Direct Blue-14 within 72 hours. tandfonline.com Anaerobic bacteria have also been shown to cleave the azo bond of C.I. Direct Blue 15, leading to the formation of amine metabolites. iarc.frnih.gov

Microbial Consortia: The use of microbial consortia, which are mixed communities of different microorganisms, often leads to more effective and complete degradation of dyes. researchgate.net The synergistic metabolic activities of the different species in a consortium can break down complex dye molecules and their intermediates more efficiently than a single strain. tandfonline.com For instance, a bacterial consortium of Providencia rettgeri and Pseudomonas sp. showed 98-99% decolorization of various azo dyes, including Direct Red 81, within 12 to 30 hours. nih.gov Another consortium containing Bacillus subtilis and Bacillus cereus was able to degrade 70-80% of Direct Blue 15 within 48 hours. tandfonline.com A fungal consortium of Penicillium oxalicum, Aspergillus niger, and Aspergillus flavus achieved almost complete decolorization of Direct Blue 15 at concentrations up to 1000 mg/L within 24-72 hours. tandfonline.com

The effectiveness of biodegradation depends on various factors, including the microbial species, pH, temperature, and the presence of co-substrates (carbon and nitrogen sources). The enzymes produced by these microorganisms, such as laccase, manganese peroxidase, and azoreductase, play a crucial role in the breakdown of the dye structure. tandfonline.comtandfonline.comnih.gov

Table 3: Research Findings on Biodegradation of Direct Blue Dyes

| Microorganism(s) | Dye | Key Findings | Reference |

|---|---|---|---|

| Aspergillus terreus | Direct Blue dye | 98% degradation after 168 hours. | tandfonline.com |

| Bacillus fermus | Direct Blue-14 | 93% degradation within 72 hours. | tandfonline.com |

| Bacterial Consortium (Bacillus subtilis, Bacillus cereus) | Direct Blue 15 | 70-80% degradation within 48 hours. | tandfonline.com |

| Fungal Consortium (P. oxalicum, A. niger, A. flavus) | Direct Blue 15 | Almost complete decolorization within 24-72 hours. | tandfonline.com |

| Bacterial Consortium | Direct Blue 151 | 97.57% decolorization within 5 days. |

Fungal Decolorization and Degradation of Direct Blue Dyes (e.g., Aspergillus species)

Biosorption Processes for Direct Blue Dye Removal

Biosorption is a physicochemical process that utilizes non-living biomass to bind and concentrate pollutants from aqueous solutions. This method is gaining attention due to its low cost, high efficiency, and the availability of a wide range of biomaterials.

A variety of low-cost biosorbents have been investigated for the removal of direct dyes. Non-living biomass of fungi, such as Aspergillus niger, has proven to be an effective biosorbent. The cell walls of fungi are rich in polysaccharides like chitin (B13524) and chitosan (B1678972), which contain numerous functional groups (e.g., amino, carboxyl, hydroxyl) that can bind to dye molecules.

Chitosan, a biopolymer derived from the deacetylation of chitin, is another highly effective biosorbent. Its high content of amino and hydroxyl groups provides numerous active sites for dye adsorption. Chitosan can be modified to enhance its adsorption capacity and selectivity for specific dyes.

Table 2: Comparison of Biosorbents for Dye Removal

| Biosorbent | Source | Key Functional Groups | Adsorption Mechanism |

|---|---|---|---|

| Aspergillus niger | Fungi | Amino, Carboxyl, Hydroxyl | Electrostatic interaction, hydrogen bonding |

To understand and optimize the biosorption process, isotherm and kinetic models are employed. Isotherm models, such as the Langmuir and Freundlich models, describe the equilibrium distribution of the dye between the liquid and solid phases.

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

Freundlich Isotherm: Describes multilayer adsorption onto a heterogeneous surface.

Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to describe the rate of dye uptake. The pseudo-second-order model often provides a better fit for chemisorption-based processes, suggesting that the rate-limiting step may be the chemical interaction between the dye and the biosorbent.

The removal of this compound by biosorption involves several mechanisms, largely dependent on the properties of both the dye and the biosorbent. The primary forces of interaction include:

Electrostatic Interaction: Direct dyes are typically anionic due to the presence of sulfonate groups. Biosorbents with positively charged surfaces (e.g., protonated amino groups in acidic conditions) can effectively bind these dyes through electrostatic attraction.

Hydrogen Bonding: The presence of hydroxyl, carboxyl, and amino groups on the biosorbent surface allows for the formation of hydrogen bonds with the functional groups on the dye molecule.

Ion Exchange: In some cases, ions on the surface of the biosorbent can be exchanged with the dye ions in the solution.

Understanding these interaction mechanisms is crucial for selecting and modifying biosorbents to achieve maximum dye removal efficiency.

Biosorption Isotherm and Kinetic Modeling

Adsorption-Based Removal of C.I. Direct Blue Dyes

Adsorption is a widely utilized and effective method for removing dyes from wastewater due to its operational simplicity and the availability of diverse adsorbent materials.

The efficiency of dye removal can be significantly improved by synthesizing novel adsorbents or modifying existing ones to enhance their surface area, porosity, and the number of active sites.

Researchers have explored various materials for this purpose:

Biopolymers: Chitosan and cyclodextrins have been used to create effective adsorbents. For instance, chitosan-NaOH polymer beads and β-cyclodextrin-epichlorohydrin (β-CDs-EPI) polymers were synthesized to remove C.I. Direct Blue 78. mdpi.com The β-CDs-EPI polymer was created by cross-linking β-cyclodextrins with epichlorohydrin (B41342) in the presence of sodium borohydride (B1222165) and sodium hydroxide (B78521). mdpi.com Similarly, new adsorbents made from γ- and hydroxypropyl (HP)-γ-cyclodextrins cross-linked with epichlorohydrin have been developed to remove Direct Red 83:1. mdpi.com

Lignin-Based Adsorbents: A lignin-based adsorbent was synthesized through a Mannich reaction involving amination, which proved highly effective for removing Direct Blue 1, achieving over 90% decolorization. acs.org The process significantly increased the specific surface area and incorporated amine functionalities, which are key to the adsorbent's performance. acs.org

Agricultural By-products: Low-cost adsorbents have been prepared from agricultural residues. Eggshells, for example, have been utilized as a tool to remove C.I. Direct Blue 78 from wastewater. mdpi.com

Nanoparticles: Zinc oxide nanoparticles (ZnO-NPs) prepared via a green synthesis technique using red algae extract have been shown to be an effective and inexpensive adsorbent for the removal of C.I. Direct Blue 106.

Understanding the adsorption equilibrium and kinetics is crucial for designing efficient wastewater treatment systems. Studies on various Direct Blue dyes consistently show that the pseudo-second-order kinetic model provides the best fit for the experimental data, suggesting that chemisorption is often the rate-limiting step. mdpi.comresearchgate.netneptjournal.compjoes.com

Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe how the dye molecules interact with the adsorbent surface at equilibrium. The Langmuir model assumes a monolayer adsorption onto a homogeneous surface, while the Freundlich model describes adsorption on a heterogeneous surface.

Below are data tables summarizing key findings from studies on different C.I. Direct Blue dyes.

Table 1: Adsorption Kinetic Parameters for Various C.I. Direct Blue Dyes

| Dye | Adsorbent | Best Fit Kinetic Model | Reference |

|---|---|---|---|

| C.I. Direct Blue 78 | Chitosan-NaOH & β-CDs-EPI | Pseudo-second-order | mdpi.com |

| C.I. Direct Blue 78 | Eggshell | Pseudo-second-order | mdpi.com |

| C.I. Direct Blue 199 | Aspergillus niger | Pseudo-second-order | researchgate.net |

| C.I. Direct Blue 9 | Poly(HEMA) Nanoparticles | Pseudo-second-order | pjoes.com |

| Direct Red 81 | Powdered Activated Carbon | Pseudo-second-order | neptjournal.com |

| C.I. Direct Blue 106 | ZnO Nanoparticles | Pseudo-second-order | |

Table 2: Adsorption Isotherm Parameters for Various C.I. Direct Blue Dyes

| Dye | Adsorbent | Best Fit Isotherm Model | Max. Adsorption Capacity (q_max) | Reference |

|---|---|---|---|---|

| C.I. Direct Blue 78 | Chitosan-NaOH | Langmuir | 12.30 mg/g | mdpi.com |

| C.I. Direct Blue 78 | β-CDs-EPI | Freundlich | 23.47 mg/g | mdpi.com |

| C.I. Direct Blue 78 | Eggshell | Freundlich | 13 mg/g | mdpi.com |

| C.I. Direct Blue 199 | Aspergillus niger | Langmuir | 13.66 - 29.96 mg/g | researchgate.net |

| C.I. Direct Blue 9 | Poly(HEMA) Nanoparticles | Langmuir | 15.49 mg/g | pjoes.com |

| C.I. Direct Blue 71 | Flint Clay | Langmuir & Freundlich | - | uobaghdad.edu.iq |

| C.I. Direct Blue 106 | ZnO Nanoparticles | Langmuir | 370.37 mg/g | |

Thermodynamic studies provide insight into the nature of the adsorption process. Parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to determine the spontaneity and energetic favorability of the adsorption.

A negative ΔG° indicates a spontaneous adsorption process.

A positive ΔH° suggests the process is endothermic (favored by higher temperatures), while a negative ΔH° indicates an exothermic process (favored by lower temperatures).

A positive ΔS° reflects increased randomness at the solid-solution interface during adsorption.

For example, the adsorption of C.I. Direct Blue 78 onto eggshells was found to be spontaneous and endothermic. mdpi.com Conversely, its adsorption onto chitosan-NaOH and β-CDs-EPI polymers was determined to be an exothermic process. mdpi.com The adsorption of C.I. Direct Blue 199 onto nonviable Aspergillus niger was also found to be spontaneous and endothermic. researchgate.net Similarly, studies on C.I. Direct Blue 71 on flint clay showed the process to be endothermic and spontaneous. uobaghdad.edu.iq

Adsorption Equilibrium and Kinetic Studies

Hybrid and Integrated Treatment Systems for C.I. Direct Blue Dyes

To achieve higher removal efficiencies and complete mineralization of dyes, hybrid systems that combine different treatment technologies are being developed.

Combining adsorption with photocatalysis offers a synergistic approach where the adsorbent concentrates the dye molecules on its surface, making them more accessible to the photocatalyst for degradation.

One study evaluated the removal of C.I. Direct Blue 71 using Fe-doped layered double hydroxides (LDHs). mdpi.com The thermally activated LDH photocatalysts achieved removal percentages greater than 80% through a combination of adsorption and photodegradation, following a second-order kinetic model. mdpi.com In another example, the degradation of C.I. Direct Blue 1 was studied using microparticulate titanium dioxide (TiO₂) irradiated with an e-beam. mdpi.com The adsorption process was fitted to the Freundlich model, and the subsequent photocatalysis led to a degradation of around 98% after 60 minutes. mdpi.com The photocatalytic degradation of Direct Blue-1 was also improved using a V₂O₅-ZrO₂/SO₄ catalyst, which achieved 95% conversion after 60 minutes of UV irradiation. researchcommons.org

In some integrated systems, the adsorption step is followed by an advanced oxidation process (AOP) to treat the remaining dye. For C.I. Direct Blue 78, after an initial adsorption step using chitosan or β-CDs-EPI polymers that removed 83-95% of the dye, a subsequent pulsed light/H₂O₂ AOP eliminated over 99% of the total dye. mdpi.com

Iron-carbon (Fe-C) micro-electrolysis is an effective pretreatment method that utilizes the galvanic cell formed between iron and carbon to degrade pollutants. researchgate.net When coupled with an advanced oxidation process (AOP) like the addition of hydrogen peroxide (H₂O₂), its efficiency is significantly enhanced.

A detailed study on the degradation of C.I. Direct Blue 15 (a benzidine disazo dye) demonstrated the effectiveness of this hybrid system. mdpi.comnih.govresearchgate.net Under optimal conditions—an Fe/C mass ratio of 2:1, a pH of 3, and a reaction time of 60 minutes—the system achieved 98% decolorization and a 40% removal of total organic carbon (TOC). mdpi.comnih.gov The degradation kinetics were found to follow a first-order reaction model. mdpi.comnih.gov The process involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction between Fe²⁺ (produced during electrolysis) and H₂O₂, which then break down the complex dye molecules. mdpi.com

Sequential Biological and Chemical Treatment Approaches

The complete mineralization of structurally complex and recalcitrant azo dyes such as this compound often proves difficult for standalone biological or chemical treatment methods. Sequential treatment systems, which integrate biological and chemical processes, are regarded as a highly effective and cost-efficient strategy to overcome these limitations. bioline.org.br This approach typically involves a biological stage for initial decolorization and partial degradation, followed by a chemical oxidation stage to eliminate the remaining refractory compounds. researchgate.net

The initial biological phase is commonly a two-step anaerobic-aerobic process. bioline.org.br The first, anaerobic, stage is primarily responsible for decolorization. iwaponline.com Under anaerobic conditions, the azo linkages (–N=N–) that act as the dye's chromophore are reductively cleaved by microbial activity, resulting in the formation of colorless, intermediate aromatic amines. bioline.org.brcdnsciencepub.com While this step effectively removes the color, the resulting amines can be hazardous and are often resistant to further anaerobic degradation. bioline.org.brresearchgate.net

Despite the high efficiency of the sequential biological process, a chemical polishing step is often necessary to ensure the complete removal of any remaining color and recalcitrant organic molecules. mlsu.ac.in Advanced Oxidation Processes (AOPs) are frequently employed for this purpose. Processes like the Fenton reaction (using hydrogen peroxide and iron salts), photo-Fenton, and ozonation can effectively degrade the persistent organic pollutants into simpler, less harmful substances or completely mineralize them to CO2 and water. mlsu.ac.inmdpi.commdpi.com For instance, a Fenton-like process using iron-carbon micro-electrolysis coupled with hydrogen peroxide has been shown to be highly effective for degrading similar direct dyes, achieving 98% decolorization and a 40% reduction in Total Organic Carbon (TOC) within 60 minutes. mdpi.com Similarly, the ozonation of biologically pre-treated textile wastewater has been reported to yield nearly colorless effluent with decolorization efficiencies of 98–99%. mlsu.ac.in

This integrated approach leverages the strengths of each method: the cost-effectiveness of biological decolorization and the powerful, non-selective degradation capability of AOPs for final effluent polishing. bioline.org.brmdpi.com

Research Findings on Sequential Treatment of Azo Dyes

The following tables summarize findings from studies on sequential treatment processes for various azo dyes, illustrating the typical efficiencies achieved.

Table 1: Performance of Sequential Biological Treatment on Azo Dyes

| Dye Type (Initial Conc.) | Reactor System | Decolorization Efficiency (%) | COD Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Azo Dye (5-500 mg/L) | Anaerobic-Aerobic SBR | ~100% | 65-90% | iwaponline.com |

| Reactive Red 198 (20-50 mg/L) | Anaerobic/Aerobic SBR | 76-98% | 81-94% | researchgate.net |

| Acid Dyes (100 mg/L) | UASB/CSTR | 87-80% | 97-83% | researchgate.net |

| Reactive Black 5 (150 mg/L) | UASB–CSAR | 99% | Not Reported | bioline.org.br |

Table 2: Performance of Chemical Oxidation as a Polishing Step for Dye Wastewater

| Treatment Process | Target Dye (Initial Conc.) | Decolorization Efficiency (%) | TOC/COD Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Iron-Carbon Micro-Electrolysis + H₂O₂ | C.I. Direct Blue 15 (300 mg/L) | 98% | 40% (TOC) | mdpi.com |

| Ozonation (post-biological) | Textile Wastewater | 98-99% | Not Significant | mlsu.ac.in |

| Photo-Fenton | Azo Dichlorotriazine Dye (0.75 g/L) | 100% | 80% (COD) | mdpi.com |

| Fenton-like | Acid Blue 193 | 98% | 59% (TOC), 78% (COD) | mlsu.ac.in |

Elucidation of Degradation Pathways and Intermediate Product Identification

The degradation of this compound, a double azo dye, begins with the breakdown of its complex structure into smaller, less colored, and potentially more biodegradable molecules. This process involves several key stages, from the initial attack on its chromophore to its eventual mineralization.

The most labile and reactive part of an azo dye molecule is the azo linkage (–N=N–). canada.ca The cleavage of this bond is the primary and most critical step in the decolorization and degradation process. canada.cascbt.com This breakdown can occur through several mechanisms:

Reductive Cleavage : In biological systems or anaerobic conditions, enzymes known as azoreductases can cleave the azo bond, leading to the formation of corresponding aromatic amines. canada.caeuropa.eu This metabolic cleavage has been demonstrated in vitro by various strains of human skin and intestinal bacteria. europa.eu

Oxidative Cleavage : Advanced Oxidation Processes (AOPs) generate highly reactive species, such as hydroxyl radicals (•OH). These radicals can attack the azo dye molecule in multiple ways. One proposed mechanism involves the addition of an •OH radical to the azo linkage, which destabilizes and ultimately breaks the N=N bond. conicet.gov.ar Another pathway suggests the radical attacks the carbon atom adjacent to the azo group, leading to C-N bond cleavage. conicet.gov.ar

Photochemical Cleavage : Abiotic degradation can also occur through photolysis, where solar radiation provides the energy to break the azo bond. canada.ca

Given that this compound possesses two azo linkages, its degradation pathway is initiated by the scission of these bonds, which destroys the chromophoric system responsible for its blue color.

The cleavage of the azo bonds in this compound results in the formation of various intermediate products, primarily aromatic amines derived from its constituent precursors. The manufacturing of this compound involves the diazotization of 3,3′-Dimethoxybenzidine and its subsequent coupling with 8-Hydroxynaphthalene-1,6-disulfonic acid and 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. worlddyevariety.com During the final copper complexation stage, the methoxy (B1213986) groups (–OCH₃) from the benzidine derivative are typically replaced by hydroxyl groups (–OH). worlddyevariety.com

Therefore, the initial degradation by-products are expected to be the aromatic amines corresponding to these precursors. For the closely related dye C.I. Direct Blue 15, which is also derived from 3,3'-dimethoxybenzidine, anaerobic biodegradation has been shown to yield 3,3′-dimethoxybenzidine as a metabolite. nih.gov Further degradation of C.I. Direct Blue 15 produces intermediates like 1-amino-8-naphthol, which are then broken down into smaller molecules such as phenol. mdpi.comnih.gov

Based on the structure of this compound, the primary aromatic amines and by-products expected upon cleavage are detailed in the table below.

| Precursor Molecule/Structural Component | Expected Degradation By-product |

| 3,3'-Dihydroxybenzidine (from 3,3'-Dimethoxybenzidine) | 3,3'-Dihydroxybenzidine |

| 8-Hydroxynaphthalene-1,6-disulfonic acid | Amino derivative of 8-Hydroxynaphthalene-1,6-disulfonic acid |

| 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | Amino derivative of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid |

| Sulfonic Acid Groups (-SO₃H) | Sulfate ions (SO₄²⁻) |

| Amino Groups (-NH₂) | Nitrate (NO₃⁻), Nitrite (NO₂⁻), Ammonium (NH₄⁺) ions |

This table is generated based on the known precursors of this compound worlddyevariety.com and degradation patterns of similar azo dyes. nih.govscispace.com

Mineralization is the ultimate goal of dye degradation, where the organic molecule is completely converted into stable inorganic substances like carbon dioxide (CO₂), water (H₂O), and mineral acids. mdpi.com Total Organic Carbon (TOC) is a key parameter used to measure the extent of mineralization. While decolorization (azo bond cleavage) can be achieved relatively quickly, the complete mineralization of the resulting aromatic intermediates is often a much slower and more challenging process. scispace.com

Studies on related direct blue dyes illustrate this point. For instance, in the treatment of C.I. Direct Blue 15 using an iron-carbon micro-electrolysis system, a high decolorization rate of 98% was achieved within 60 minutes, but the corresponding TOC removal was only 40%. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov Similarly, the ozonation of C.I. Direct Blue 106 resulted in a 30% reduction in TOC after 60 minutes of treatment. scispace.com These findings indicate that while the parent dye is destroyed, a significant fraction of the carbon remains in the form of organic intermediates.

| Dye | Treatment Process | Treatment Time (min) | Decolorization Efficiency (%) | TOC Removal Efficiency (%) |

| C.I. Direct Blue 15 | Iron-Carbon Micro-Electrolysis + H₂O₂ | 60 | 98% | 40% |

| C.I. Direct Blue 106 | Ozonation (O₃) | 60 | >99% | 30% |

This table summarizes mineralization data from studies on similar direct dyes. mdpi.comnih.govscispace.comresearchgate.netresearchgate.netnih.gov

Identification of Aromatic Amine Metabolites and Other By-products

Reaction Kinetics and Rate Constant Determination

Kinetic models are employed to describe the rate at which the dye degradation reaction occurs. This is crucial for designing and optimizing wastewater treatment reactors. The degradation of azo dyes is most commonly described by pseudo-first-order or pseudo-second-order kinetic models.

The pseudo-first-order model assumes that the rate of reaction is directly proportional to the concentration of the dye when the concentration of other reactants (like an oxidizing agent) is in vast excess. The degradation of several direct dyes has been shown to fit this model well.

For example, the degradation of C.I. Direct Blue 15 via iron-carbon micro-electrolysis coupled with H₂O₂ was found to follow first-order reaction kinetics. mdpi.comnih.govnih.gov Similarly, the sonocatalytic degradation of a direct blue dye using a ZnO nanocatalyst also fit a pseudo-first-order rate equation. niscpr.res.in The rate constants are influenced by factors such as initial dye concentration, catalyst dosage, and energy input. niscpr.res.in

| Dye | Degradation Method | Rate Constant (k₁) | Correlation Coefficient (R²) |

| Direct Blue Dye | Sonocatalysis (ZnO) | 79.42 – 161.41 x 10⁻³ min⁻¹ | > 0.99 |

| C.I. Direct Blue 1 | Photocatalysis (TiO₂) | 0.0661 – 0.0742 min⁻¹ | Not Specified |

| C.I. Direct Blue 199 | UV/H₂O₂ | ~0.15 min⁻¹ | Not Specified |

This table presents pseudo-first-order kinetic data from studies on various direct blue dyes. niscpr.res.inmdpi.comresearchgate.net

The pseudo-second-order model assumes that the rate-limiting step may be chemical adsorption (chemisorption) involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. mdpi.com While this model is very commonly applied to describe the adsorption of dyes onto various materials, its use for modeling the chemical degradation kinetics is less frequently reported.

Many studies on the removal of direct dyes from water by adsorption onto materials like fungal biomass, chitosan, or agricultural waste have found that the process is best described by the pseudo-second-order model. mdpi.comresearchgate.netdeswater.com This indicates that the rate-limiting step is the chemical interaction at the surface of the adsorbent.

| Dye | Process | Adsorbent | Rate Constant (k₂) | Correlation Coefficient (R²) |

| C.I. Direct Blue 199 | Biosorption | Nonviable Aspergillus niger | Not Specified | > 0.99 |

| C.I. Direct Blue 78 | Adsorption | Chitosan-NaOH & β-CDs-EPI Polymers | Not Specified | ≥ 0.99 |

| C.I. Direct Blue 2 | Adsorption | Corncob | Not Specified | 0.97 (at 318 K) |

This table presents pseudo-second-order kinetic data from studies on the ADSORPTION of various direct blue dyes. mdpi.comresearchgate.netdeswater.com This model primarily describes adsorption processes rather than chemical degradation.

Influence of Reaction Parameters on Degradation Kinetics

The efficiency and rate of this compound degradation are significantly influenced by various operational parameters. While specific kinetic data for this compound is limited in publicly available literature, studies on structurally similar direct dyes, such as C.I. Direct Blue 15 and C.I. Direct Blue 71, provide valuable insights into the general principles governing the degradation process. The degradation of these dyes typically follows pseudo-first-order kinetics. biomedres.usresearchgate.net

Key parameters that affect the degradation kinetics include the initial pH of the solution, the concentration of the catalyst, the initial dye concentration, and the dosage of oxidants like hydrogen peroxide (H₂O₂).

Effect of pH: The pH of the reaction medium is a critical factor. For instance, in the degradation of C.I. Direct Blue 15 using an iron-carbon micro-electrolysis system coupled with H₂O₂, an acidic pH of 3 was found to be optimal for achieving high decolorization and Total Organic Carbon (TOC) removal rates. mdpi.comnih.gov A decrease in the initial pH generally leads to an increase in removal efficiency. researchgate.net In sonocatalytic degradation of C.I. Direct Blue 71 using zinc oxide nanorods (ZnONR), the degradation rate is influenced by the surface charge of the catalyst, which is pH-dependent. niscpr.res.in At lower pH values, the surface of the catalyst may be more favorably charged for the adsorption of anionic dye molecules, facilitating the degradation process.

Effect of Hydrogen Peroxide (H₂O₂) Dosage: In Fenton and photo-Fenton like processes, the concentration of H₂O₂ is crucial. An optimal concentration of H₂O₂ can significantly enhance the degradation rate by increasing the generation of highly reactive hydroxyl radicals (•OH). However, an excessive amount of H₂O₂ can have a detrimental effect, as it can act as a scavenger of •OH radicals, producing less reactive hydroperoxyl radicals (HO₂•). mdpi.com

The following table summarizes the influence of various reaction parameters on the degradation of related direct blue dyes.

| Parameter | Effect on Degradation Rate | Optimal Conditions (Example from related dyes) | Reference(s) |

| pH | Decreasing pH often increases efficiency. | pH 3 for C.I. Direct Blue 15 degradation. | mdpi.comresearchgate.net |

| Catalyst Dosage | Increases up to an optimal point, then may decrease. | 5 mg for sonocatalytic degradation of C.I. Direct Blue 71. | niscpr.res.in |

| Initial Dye Concentration | Higher concentration generally leads to a lower degradation rate. | Optimal degradation at lower concentrations. | mdpi.comniscpr.res.in |

| H₂O₂ Dosage | Increases up to an optimal point, then acts as a scavenger. | 2 mL/L for C.I. Direct Blue 15 degradation. | mdpi.comnih.gov |

This table presents data from studies on related direct blue dyes to illustrate general principles.

Role of Reactive Oxygen Species and Other Oxidants in Degradation Processes

The transformation of C.I. Direct Blue dyes in advanced oxidation processes (AOPs) is primarily driven by the action of highly reactive oxygen species (ROS). mdpi.com These species are powerful oxidizing agents capable of breaking down the complex aromatic structure of the dye molecules, leading to decolorization and mineralization. tandfonline.com

The most important ROS in these processes is the hydroxyl radical (•OH) . With a high oxidation potential, •OH radicals are non-selective and can rapidly attack the dye molecule. mdpi.com The generation of •OH radicals is a key step in many AOPs, including Fenton, photo-Fenton, and photocatalytic processes. mdpi.com In the Fenton process, •OH radicals are generated through the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂). mdpi.com In photocatalysis, the irradiation of a semiconductor catalyst like titanium dioxide (TiO₂) generates electron-hole pairs, which then react with water or hydroxide ions to form •OH radicals. rsc.org

Another significant ROS is the superoxide (B77818) radical anion (O₂⁻•) . It is formed when electrons in the conduction band of a photocatalyst react with molecular oxygen. tandfonline.com While generally less reactive than the hydroxyl radical, the superoxide radical plays a role in the degradation pathway and can also be a precursor to other reactive species. mdpi.com

The degradation process initiated by these reactive species involves several steps. The •OH radicals can attack the dye molecule through addition to the aromatic rings or by abstracting a hydrogen atom. A key step in the degradation of azo dyes like this compound is the cleavage of the azo bond (-N=N-), which is responsible for the color of the dye. researchgate.net This initial attack leads to the formation of various intermediate products, which are then further oxidized by the ROS. Ultimately, complete mineralization can be achieved, converting the organic dye into carbon dioxide (CO₂), water (H₂O), and inorganic ions. mdpi.commdpi.com

In some AOPs, other oxidants also play a role. For example, in ozonation processes, ozone (O₃) can directly react with the dye molecules or decompose to form hydroxyl radicals, especially at alkaline pH. researchgate.net

The table below outlines the key reactive species and their roles in the degradation of direct blue dyes.

| Reactive Species/Oxidant | Generation Method (Examples) | Role in Degradation | Reference(s) |

| Hydroxyl Radical (•OH) | Fenton reaction (Fe²⁺ + H₂O₂); Photocatalysis (h⁺ + H₂O) | Primary oxidant; attacks aromatic rings and cleaves azo bonds. | mdpi.commdpi.comtandfonline.com |

| Superoxide Radical Anion (O₂⁻•) | Photocatalysis (e⁻ + O₂) | Secondary oxidant; precursor to other ROS. | tandfonline.commdpi.com |

| Hydroperoxyl Radical (HO₂•) | Reaction of excess H₂O₂ with •OH | Less reactive than •OH; can be involved in scavenging. | mdpi.com |

| Ozone (O₃) | Ozonation processes | Direct oxidation of dye molecules; decomposition to form •OH. | researchgate.net |

This table summarizes the general roles of reactive species in the degradation of direct dyes.

Advanced Analytical Methodologies for Monitoring C.i. Direct Blue Dye Transformation

Spectroscopic Techniques for Monitoring Decolorization (e.g., UV-Vis Spectrophotometry)

Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary technique for monitoring the decolorization of dye solutions. This method relies on measuring the absorbance of light by the dye molecule at its wavelength of maximum absorbance (λmax) in the visible spectrum. For C.I. Direct Blue 98, the chromophore, which is responsible for its color, is the extensive system of conjugated double bonds within the azo groups and aromatic rings, complexed with a copper ion.

The process involves recording the UV-Vis spectrum of the dye solution at regular intervals during a treatment process. The decrease in the intensity of the main absorption peak in the visible region directly correlates with the cleavage of the chromophoric system and thus, the loss of color. The percentage of decolorization can be calculated using the initial and final absorbance values. While this technique is effective for tracking color removal, it does not provide information about the degradation of the aromatic intermediates, which may still be present in the solution and are often colorless.

Chromatographic Techniques for Product Identification and Quantification (e.g., GC-MS, HPLC-DAD, LC/MS/MS)

To identify and quantify the intermediate and final byproducts of this compound degradation, more sophisticated chromatographic techniques are required. These methods separate the components of a mixture, allowing for individual analysis.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC is used to separate the parent dye molecule from its various degradation products in the aqueous sample. The Diode-Array Detector then provides a UV-Vis spectrum for each separated component, which can help in the preliminary identification of classes of compounds (e.g., aromatic amines, phenolic compounds) based on their spectral characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile or semi-volatile degradation products. For non-volatile compounds, a derivatization step may be necessary to increase their volatility. The gas chromatograph separates the compounds, and the mass spectrometer fragments them, producing a unique mass spectrum for each, which acts as a "fingerprint" for identification by comparing it to spectral libraries.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is a powerful and highly sensitive technique for identifying a wide range of polar and non-polar degradation products directly in the water matrix without derivatization. The first mass spectrometer selects a specific ion from the mixture separated by the LC, which is then fragmented. The resulting fragment ions are analyzed by the second mass spectrometer. This process provides detailed structural information, enabling the confident identification of the transformation products of this compound.

Total Organic Carbon (TOC) Analysis for Mineralization Assessment

While decolorization indicates the destruction of the dye's chromophore, it does not guarantee the complete removal of the organic molecule. Mineralization is the process of converting organic compounds into simple inorganic substances like carbon dioxide (CO2) and water (H2O). Total Organic Carbon (TOC) analysis is the standard method for assessing the degree of mineralization.

A TOC analyzer measures the total amount of organically bound carbon in a water sample. By measuring the TOC of the this compound solution before and after treatment, the reduction in total organic content can be quantified. A significant decrease in TOC indicates that the complex organic structure of the dye and its intermediate products have been effectively broken down and converted to CO2, signifying true degradation rather than just a transformation into other organic compounds.

Chemical Oxygen Demand (COD) Measurement in Treatment Efficacy Evaluation

Chemical Oxygen Demand (COD) is another crucial parameter for evaluating the efficacy of a wastewater treatment process. It measures the amount of oxygen required to chemically oxidize all the organic substances present in the water sample to CO2 and water.

Factors Influencing C.i. Direct Blue Dye Treatment and Degradation

Effect of pH on Degradation and Adsorption Efficiency

The pH of the solution is a critical parameter that significantly influences the surface charge of the adsorbent or catalyst and the ionization state of the dye molecule, thereby affecting both degradation and adsorption processes.

Research indicates that acidic conditions are generally favorable for the removal of Direct Blue dyes. For instance, in the electrochemical oxidation of a Direct Blue dye, the maximum removal efficiency of 98% was achieved at a pH of 2. researchgate.net Similarly, the degradation of C.I. Direct Blue 15 using an iron-carbon micro-electrolysis system coupled with hydrogen peroxide was optimal at a pH of 3, achieving 98% decolorization. researchgate.netmdpi.comresearchgate.net The photocatalytic degradation of C.I. Direct Blue 1 using TiO2 also showed the best results at a pH of 2.5. mdpi.com This trend is often attributed to the enhanced generation of highly reactive hydroxyl radicals (•OH) in acidic environments, which are primary agents in the oxidative degradation of dye molecules.

In adsorption processes, acidic pH often enhances the electrostatic attraction between the anionic dye molecules and a positively charged adsorbent surface. The removal of C.I. Direct Blue 71 using multi-walled carbon nanotubes (MWCNTs) was most effective at a pH of 3. monash.edu However, the optimal pH can vary depending on the specific adsorbent and treatment method. For example, the sonocatalytic degradation of C.I. Direct Blue 71 using zinc oxide nanorods (ZnONR) found the maximum degradation at a neutral pH. niscpr.res.in In another study, the adsorption of C.I. Direct Blue 9 onto poly(HEMA) nanoparticles was optimized at a pH of 6.0. pjoes.com

The following table summarizes the optimal pH values found in various studies for the treatment of different Direct Blue dyes.

Table 1: Optimal pH Conditions for Direct Blue Dye Removal

| C.I. Direct Blue Dye | Treatment Method | Adsorbent/Catalyst | Optimal pH | Removal/Degradation Efficiency | Reference |

|---|---|---|---|---|---|

| Direct Blue | Electrochemical Oxidation | Graphite (B72142)/Stainless Steel | 2 | 98% | researchgate.net |

| Direct Blue 15 | Iron-Carbon Micro-Electrolysis + H₂O₂ | Iron/Carbon | 3 | 98% (decolorization) | researchgate.netmdpi.com |

| Direct Blue 71 | Sonocatalytic Degradation | ZnO Nanorods | Neutral | ~99% | niscpr.res.in |

| Direct Blue 71 | Adsorption | MWCNTs | 3 | >90% | monash.edu |

| Direct Blue 1 | Photocatalysis | TiO₂ | 2.5 | ~95% | mdpi.com |

| Direct Blue 9 | Adsorption | poly(HEMA) | 6.0 | 98.86% | pjoes.com |

Influence of Initial Dye Concentration

The initial concentration of the dye in the wastewater is a significant factor that affects the efficiency of the treatment process. Generally, at a fixed adsorbent or catalyst dosage, the percentage of dye removal decreases as the initial dye concentration increases.

This phenomenon can be explained by the saturation of active sites on the surface of the adsorbent or catalyst. At low dye concentrations, there are sufficient active sites available for dye molecules to bind, leading to high removal efficiency. However, as the dye concentration increases, the active sites become saturated, and the efficiency of the removal process diminishes. jwent.net For example, in the sonocatalytic degradation of C.I. Direct Blue 71, the percentage of degradation was observed to decrease as the dye concentration was increased from 5 to 500 ppm. niscpr.res.in Similarly, for the removal of C.I. Direct Blue 71 with MWCNTs, increasing the initial dye concentration led to a decrease in removal efficiency. monash.edu

Conversely, the actual amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) often increases with the initial dye concentration until the saturation point is reached. In a study on the adsorption of C.I. Direct Blue 9, as the initial concentration increased from 1.0 to 50.0 mg/L, the adsorption capacity (qe) increased from 4.07 mg/g to 22.54 mg/g. pjoes.com

The optimal initial dye concentration for achieving maximum removal efficiency varies depending on the treatment system. For the electrochemical oxidation of a Direct Blue dye, an initial concentration of 100 mg/L was found to be optimal for achieving 98% removal. researchgate.net In the iron-carbon micro-electrolysis treatment of C.I. Direct Blue 15, decolorization increased as the concentration rose from 100 mg/L to 300 mg/L, but decreased at concentrations above 300 mg/L. mdpi.com

Table 2: Effect of Initial Dye Concentration on Removal Efficiency

| C.I. Direct Blue Dye | Treatment Method | Adsorbent/Catalyst | Initial Concentration (mg/L) | Removal Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Direct Blue | Electrochemical Oxidation | Graphite/Stainless Steel | 100 | 98% | researchgate.net |

| Direct Blue 15 | Iron-Carbon Micro-Electrolysis + H₂O₂ | Iron/Carbon | 300 | 98% | mdpi.com |

| Direct Blue 71 | Adsorption | MWCNTs | 25 | >90% | monash.edu |

| Direct Blue 9 | Adsorption | poly(HEMA) | 50 | 98.86% | pjoes.com |

| Direct Blue 1 | Photocatalysis | TiO₂ | 50 | ~95% | mdpi.com |

Impact of Temperature on Reaction Rates and Adsorption Capacity

Temperature plays a dual role in dye treatment processes, influencing both the reaction kinetics of degradation and the equilibrium capacity of adsorption. The effect of temperature can indicate whether a process is endothermic (favored by higher temperatures) or exothermic (favored by lower temperatures).

For adsorption processes, the results can be varied. A study on the biosorption of C.I. Direct Blue 199 onto nonviable Aspergillus niger found the process to be endothermic, with the maximum dye uptake of 29.96 mg/g occurring at 45°C. researchgate.net Similarly, the adsorption of C.I. Direct Blue 9 was optimized at 318 K (45°C). pjoes.com In contrast, some studies report an adverse effect of increasing temperature on adsorption. mdpi.com

In degradation processes, the effect of temperature can also be complex. For the Fenton-like degradation of C.I. Direct Blue 71, an increase in reaction temperature from 20°C to 40°C negatively affected the decolorization and degradation rate. pjoes.com This could be due to the decreased stability of reactants like hydrogen peroxide at higher temperatures.

Table 3: Influence of Temperature on Direct Blue Dye Treatment

| C.I. Direct Blue Dye | Treatment Method | Finding | Optimal Temperature | Reference |

|---|---|---|---|---|

| Direct Blue 199 | Biosorption | Endothermic process, capacity increased with temperature. | 45°C | researchgate.net |

| Direct Blue 9 | Adsorption | Adsorption capacity increased with temperature. | 318 K (45°C) | pjoes.com |

| Direct Blue 71 | Fenton-like Degradation | Degradation rate decreased with increasing temperature. | 20°C | pjoes.com |

Role of Catalyst/Adsorbent Dosage and Characteristics

The dosage of the catalyst or adsorbent is a crucial factor in determining the efficiency and cost-effectiveness of the treatment process. Generally, increasing the dosage leads to a higher percentage of dye removal due to the increased number of available active sites for adsorption and/or reaction.

For instance, in the removal of C.I. Direct Blue 71 using MWCNTs, the dye removal efficiency increased as the adsorbent dose was raised from 0.1 to 0.6 g/L. monash.edu Similarly, when treating a Direct Red dye with an acidic soil adsorbent, increasing the soil amount from 0.5 to 1 g enhanced the removal rate from 12% to 84%. However, beyond an optimal dosage, the removal efficiency may plateau or even slightly decrease. This can be due to the agglomeration of catalyst or adsorbent particles at high concentrations, which reduces the effective surface area available for the reaction. niscpr.res.in

The characteristics of the material, such as surface area, particle size, and porosity, are also paramount. Materials with a higher specific surface area and smaller particle size generally exhibit enhanced performance. In a study using untreated pea pods for dye removal, smaller particles (50 μm) provided a larger surface area, resulting in higher uptake capacity. iwaponline.com In the iron-carbon micro-electrolysis of C.I. Direct Blue 15, an iron-to-carbon mass ratio of 2:1 was found to be optimal for achieving the highest degradation. researchgate.netmdpi.com

Table 4: Optimal Catalyst/Adsorbent Dosages for Direct Blue Dye Removal

| C.I. Direct Blue Dye | Treatment Method | Adsorbent/Catalyst | Optimal Dosage | Removal Efficiency | Reference |

|---|---|---|---|---|---|

| Direct Blue 15 | Iron-Carbon Micro-Electrolysis | Iron/Carbon | 2:1 mass ratio | 98% | researchgate.netmdpi.com |

| Direct Blue 71 | Adsorption | MWCNTs | 0.6 g/L | >90% | monash.edu |

| Direct Blue 71 | Sonocatalytic Degradation | ZnO Nanorods | 5 mg (in 10mL) | 98% | niscpr.res.in |

| Direct Blue 1 | Photocatalysis | TiO₂ | 200 mg/L | ~95% | mdpi.com |

| Direct Blue 9 | Adsorption | poly(HEMA) | 8 mg (in 1mL) | 99.70% | pjoes.com |

Effects of Co-existing Substances and Matrix Complexity (e.g., Salts, Organic Load)

Textile wastewater is a complex matrix containing not only dyes but also a variety of other substances, such as salts, surfactants, and a high organic load (measured as Chemical Oxygen Demand, COD). These co-existing substances can significantly impact the efficiency of dye removal processes.

Salts, such as sodium chloride (NaCl), are used in large quantities in the dyeing process to promote dye exhaustion onto the fibers. researchgate.net The presence of these salts in the effluent can have varied effects on treatment. In some electrochemical processes, salts can enhance conductivity and improve efficiency. For example, in the electrochemical oxidation of a Direct Blue dye, a NaCl concentration of 500 mg/L was part of the optimal conditions for 98% color removal. researchgate.net However, in many adsorption processes, high ionic strength can be detrimental. The presence of salts can create a competitive effect for adsorption sites or compress the electrical double layer of the adsorbent, thus reducing the electrostatic attraction between the adsorbent and the dye molecules. journalssystem.com

A high organic load (COD) can also inhibit dye degradation by competing for the reactive oxidizing species, such as hydroxyl radicals. In a study on the degradation of C.I. Direct Yellow 50, dye removal efficiency decreased from 85% to 70% as the COD concentration increased from 50 mg/L to 150 mg/L. jwent.net

Optimization of Operational Parameters for Enhanced Removal Efficiency

To achieve maximum removal efficiency in a cost-effective manner, it is essential to optimize all operational parameters collectively. This involves finding the ideal combination of pH, initial dye concentration, catalyst/adsorbent dosage, temperature, and reaction time.

Several studies have focused on optimizing these parameters for various Direct Blue dyes. For example, the maximum efficiency (98%) for electrochemical removal of a Direct Blue dye was achieved under the following optimized conditions: pH 2, initial dye concentration of 100 mg/L, NaCl concentration of 500 mg/L, and a voltage of 5 V. researchgate.net For the degradation of C.I. Direct Blue 15 by iron-carbon micro-electrolysis, the optimal conditions were an Fe/C ratio of 2:1, pH of 3, an initial dye concentration of 300 mg/L, and a reaction time of 60 minutes, which resulted in 98% decolorization. mdpi.com The removal of C.I. Direct Blue 71 using MWCNTs was maximized at a pH of 3, a contact time of 90 minutes, an adsorbent dose of 0.6 g/L, and an initial dye concentration of 25 mg/L. monash.edu

The optimization of these parameters is often performed using statistical methods like Response Surface Methodology (RSM) to understand the interactive effects of different variables and to find the true optimum conditions for the system. jmbfs.org

Table 5: Summary of Optimized Conditions for Direct Blue Dye Removal

| C.I. Direct Blue Dye | Treatment Method | Optimal Parameters | Max. Efficiency | Reference |

|---|---|---|---|---|

| Direct Blue | Electrochemical Oxidation | pH=2, Conc.=100 mg/L, NaCl=500 mg/L, Voltage=5 V, Time=50 min | 98% | researchgate.net |

| Direct Blue 15 | Iron-Carbon Micro-Electrolysis + H₂O₂ | pH=3, Conc.=300 mg/L, Fe/C=2:1, Time=60 min, H₂O₂=2 mL/L | 98% | mdpi.comresearchgate.net |

| Direct Blue 71 | Adsorption on MWCNTs | pH=3, Conc.=25 mg/L, Adsorbent=0.6 g/L, Time=90 min | >90% | monash.edu |

| Direct Blue 9 | Adsorption on poly(HEMA) | pH=6.0, Temp=318 K, Time=90 min | 98.86% | pjoes.com |

| Direct Blue 1 | Photocatalysis with TiO₂ | pH=2.5, Conc.=50 mg/L, Catalyst=200 mg/L, Time=60 min | ~95% | mdpi.com |

Theoretical and Computational Approaches in C.i. Direct Blue Dye Research

Computational Chemistry for Mechanistic InsightsNo publications involving DFT calculations, molecular docking, or other computational chemistry approaches to investigate the degradation intermediates or biosorption mechanisms of C.I. Direct Blue 98 were identified.

While extensive research exists for other dyes (including other Direct Blue variants) on these topics, the strict instruction to focus solely on this compound prevents the inclusion of that data.

Emerging Research Directions and Future Perspectives in C.i. Direct Blue Dye Remediation

Development of Sustainable and Eco-friendly Treatment Technologies

The development of sustainable and environmentally friendly technologies for treating textile wastewater is a primary focus of current research. researchgate.net These methods aim to minimize the environmental footprint of the remediation process itself, moving away from conventional techniques that can be energy-intensive or produce secondary pollutants. researchgate.net

Key emerging sustainable technologies include:

Advanced Oxidation Processes (AOPs): AOPs are characterized by the generation of highly reactive hydroxyl radicals that can break down complex dye molecules into simpler, less harmful compounds. These processes include ozonation, Fenton and photo-Fenton reactions, and photocatalytic degradation. AOPs are considered a green technology with the potential for complete mineralization of dyes.

Biological Treatment: This approach utilizes microorganisms such as bacteria, fungi, and algae to decolorize and degrade dyes. nepjol.infomdpi.com Biological methods are cost-effective and environmentally friendly, with the potential to completely break down dyes without the formation of hazardous byproducts. mdpi.comresearchgate.net Research is ongoing to isolate and engineer microbial strains with high degradation efficiency for specific dyes like C.I. Direct Blue 15. nepjol.inforesearchgate.net

Adsorption using Eco-friendly Materials: The use of low-cost, natural, and waste-derived materials as adsorbents is gaining traction. mdpi.com Materials like halloysite (B83129) nanotubes are being investigated for the removal of C.I. Direct Blue 15, offering a non-toxic and economical alternative to activated carbon. mdpi.com

Membrane Filtration: Advanced membrane technologies like ultrafiltration and nanofiltration are being used to separate dyes from wastewater. doi.org When combined with other processes, such as in Membrane Bioreactors (MBRs), they can achieve high levels of pollutant removal and produce high-quality effluent suitable for reuse. researchgate.netwatertreatmentmagazine.com

Electrocoagulation: This process uses an electric current to introduce coagulants into the wastewater, which then destabilize and aggregate dye particles for easy removal. genesiswatertech.com It is noted for its relatively low energy consumption and the absence of a need for additional chemicals. europa.eu

A study on the degradation of C.I. Direct Blue 15 using iron-carbon micro-electrolysis coupled with H2O2 achieved a 98% decolorization rate and a 40% total organic carbon (TOC) removal rate under optimal conditions. nih.gov

Integration of Artificial Intelligence and Machine Learning in Process Optimization and Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to optimize and predict the performance of dye remediation processes. mdpi.comtandfonline.com These technologies can analyze large datasets to identify complex, non-linear relationships between various operational parameters, leading to improved efficiency and cost-effectiveness. mdpi.comrsc.org

Key applications of AI and ML in dye wastewater treatment include:

Predictive Modeling: AI models, particularly Artificial Neural Networks (ANNs), can predict the efficiency of dye removal processes based on inputs like pH, initial dye concentration, adsorbent dosage, and temperature. mdpi.comacs.org This predictive capability allows for the optimization of operating conditions without the need for extensive and time-consuming experiments. nih.gov

Process Optimization: Machine learning algorithms can be used to determine the optimal conditions for various treatment processes. rsc.org For instance, a study on photocatalytic dye degradation used ML to identify that light intensity, catalyst loading, initial dye concentration, and pH were the most critical parameters for achieving high removal efficiency. researchgate.net Another study employed a hybrid ANN-Particle Swarm Optimization (PSO) model to predict and optimize the removal of textile dyes by innovative oxidation processes. acs.org

Material Design: AI can aid in the design and selection of new, more effective adsorbent materials by predicting their adsorption capacities under different conditions. mdpi.com

Different machine learning models have been tested for their predictive accuracy in dye degradation processes. For example, in one study, the CatBoost model outperformed nine other models in predicting the photocatalytic degradation of malachite green, achieving a high coefficient of determination (0.99). researchgate.net Another study found the XGBoosting algorithm to be the most effective for predicting the photocatalytic degradation of organic dyes using BiVO4 nanoparticles. nih.govtandfonline.com

Research on Circular Economy Principles in Dye Wastewater Treatment (e.g., Water Reuse Potential)

The concept of a circular economy, which emphasizes waste reduction and resource recovery, is increasingly being applied to textile wastewater treatment. mdpi.comsciforum.net The primary goal is to move from a linear "take-make-dispose" model to a closed-loop system where water and other valuable materials are recovered and reused. sciforum.net

Key research areas in this domain include:

Water Reuse: A significant focus is on treating wastewater to a quality that allows for its reuse in the dyeing process itself or other industrial applications. mdpi.commdpi.com This can drastically reduce the freshwater consumption of textile mills. europa.eu Technologies like electrocoagulation followed by membrane filtration have demonstrated the potential to enable up to 90% water reuse. europa.eu Studies have shown that even moderately treated wastewater can be reused in new dyeing processes without compromising the quality of the dyed fabric. mdpi.com

Resource Recovery: Beyond water, research is exploring the recovery of other valuable components from wastewater, such as salts and auxiliary chemicals, which can then be reintroduced into the production cycle. mdpi.com

Sludge Management: The "sludge" from the treatment process, which contains the adsorbed dye, can be repurposed. For example, research has shown that C.I. Direct Blue 15 adsorbed onto halloysite nanotubes can be used as a reinforcing agent in composites made from plastic waste, creating a value-added product from a waste stream. researchgate.net

A European consortium has demonstrated a technology combining electrocoagulation and membrane filtration that can remove 93-96% of dyes and pigments, allowing for up to 90% of the water to be reused. europa.eu Another approach, termed Molecular Distortion Technology, has shown a 98% removal efficiency for major pollutants, with a 90% water reuse rate. smepprogramme.org

Advanced Materials for Selective and Efficient Dye Removal

The development of advanced materials with high selectivity and efficiency for dye removal is a cornerstone of emerging remediation strategies. researchgate.net These materials are designed to have specific properties, such as high surface area and tailored functional groups, to effectively capture dye molecules. iaamonline.org

Examples of advanced materials being researched include:

Metal-Organic Frameworks (MOFs): MOFs are highly porous crystalline materials with exceptionally large surface areas and tunable pore sizes. iwaponline.com They have shown great promise as both adsorbents and photocatalysts for dye degradation due to their multifunctionality and stability. iwaponline.comeurekaselect.com Bimetallic MOFs, in particular, can exhibit enhanced photocatalytic activity. rsc.org

Nanomaterials: Various nanomaterials, including metal oxide nanoparticles (e.g., ZnO, TiO2) and carbon-based nanomaterials, are being extensively studied for dye removal. iaamonline.orgmdpi.com Their small size and high surface-area-to-volume ratio lead to enhanced reactivity and adsorption capacity. rsc.org

Polymer Nanocomposites: These materials combine the properties of polymers and nanomaterials to create adsorbents with high adsorption capacities and tunable properties. researchgate.net For example, a gelatin nanocomposite has shown a remarkable adsorption capacity of 950.5 mg/g for an azo dye. researchgate.net

Hollow Polyelectrolyte Microcapsules: These microcapsules offer a high specific surface area and can be functionalized to selectively remove anionic or cationic dyes based on electrostatic interactions. mdpi.com

Magnetic Composites: Incorporating magnetic nanoparticles into adsorbent materials allows for easy separation of the adsorbent from the treated water using a magnetic field, simplifying the recovery and regeneration process. sciencetechindonesia.com

The table below summarizes the performance of some advanced adsorbent materials for dye removal.

Table 1: Performance of Various Advanced Adsorbent Materials in Dye Removal

| Adsorbent Material | Target Dye(s) | Key Findings | Reference |

|---|---|---|---|

| Halloysite Nanotubes (HNT) | Direct Blue 15 | Adsorption capacity of 112 mg/g achieved via statistical optimization. | mdpi.com |

| Iron-Carbon Micro-Electrolysis + H2O2 | C.I. Direct Blue 15 | 98% decolorization and 40% TOC removal. | nih.gov |

| Gelatin Nanocomposite | Azo Dyes | Adsorption capacity of 950.5 mg/g. | researchgate.net |

| Hollow Polyelectrolyte Microcapsules | Anionic and Cationic Dyes | High adsorption capacities for various dyes, including Reactive Orange KG and Methylene (B1212753) Blue. | mdpi.com |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| C.I. Direct Blue 98 |

| C.I. Direct Blue 15 |

| Halloysite Nanotubes |

| Hydrogen Peroxide (H2O2) |

| Iron |

| Carbon |

| Malachite Green |

| Bismuth Ferrite (BiFeO3) |

| Bismuth Vanadate (BiVO4) |

| Metal-Organic Frameworks (MOFs) |

| Zinc Oxide (ZnO) |

| Titanium Dioxide (TiO2) |

| Rhodamine B |

| Reactive Orange KG |

| Methylene Blue |

| Gelatin |

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings, particularly regarding waste disposal and exposure risks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.